3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid
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Overview
Description
3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula C18H21FO3 and a molecular weight of 304.36 g/mol . This compound is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity. The presence of a fluoro and methoxy group on the phenyl ring, along with a carboxylic acid group, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane derivativesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups onto the phenyl ring .
Scientific Research Applications
3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanecarboxylic acid: Lacks the fluoro and methoxy groups, making it less versatile in certain applications.
2-Fluoroadamantane: Contains a fluoro group but lacks the carboxylic acid and methoxy groups, limiting its reactivity.
4-Methoxyphenyladamantane: Contains a methoxy group but lacks the fluoro and carboxylic acid groups, affecting its chemical properties
Uniqueness
3-(2-Fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid is unique due to the combination of the fluoro, methoxy, and carboxylic acid groups on the adamantane scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)adamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-22-13-2-3-14(15(19)5-13)17-6-11-4-12(7-17)9-18(8-11,10-17)16(20)21/h2-3,5,11-12H,4,6-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMFEKZUTNZVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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